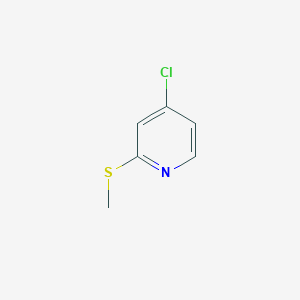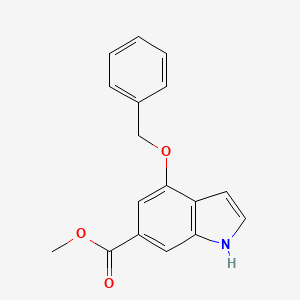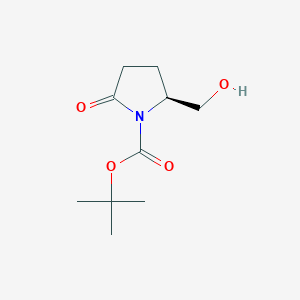
Boc-L-Pyroglutaminol
概要
説明
Boc-L-Pyroglutaminol, also known as tert-butyl (2S)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate, is a compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is primarily used in the field of organic chemistry as a protecting group for amines, particularly in peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Pyroglutaminol typically involves the protection of the amino group of L-pyroglutamic acid with a tert-butyl carbamate (Boc) group. This is achieved by reacting L-pyroglutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Boc-L-Pyroglutaminol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of Boc-L-pyroglutamic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of deprotected L-pyroglutaminol.
科学的研究の応用
Boc-L-Pyroglutaminol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for amines . This allows for the selective deprotection and coupling of amino acids to form peptides. Additionally, this compound is used in the synthesis of various bioactive compounds and pharmaceuticals .
作用機序
The mechanism of action of Boc-L-Pyroglutaminol involves the protection of the amino group through the formation of a carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .
類似化合物との比較
Similar Compounds
Boc-L-Pyroglutamic acid: Similar in structure but with a carboxylic acid group instead of a hydroxymethyl group.
Fmoc-L-Pyroglutaminol: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.
Cbz-L-Pyroglutaminol: Uses a carbobenzoxy (Cbz) group for protection.
Uniqueness
Boc-L-Pyroglutaminol is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
特性
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453473 | |
| Record name | Boc-L-Pyroglutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81658-25-5 | |
| Record name | Boc-L-Pyroglutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


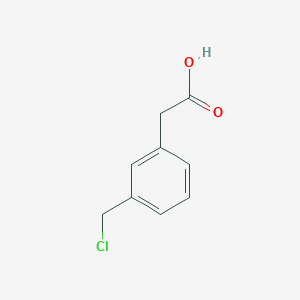
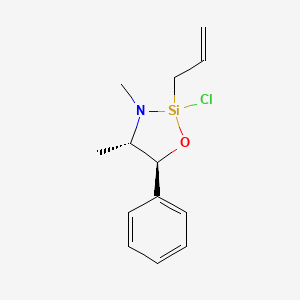
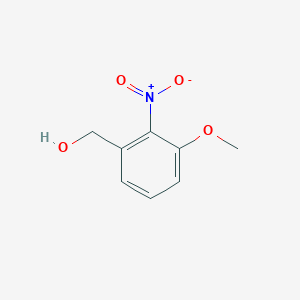
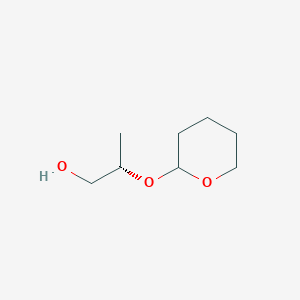
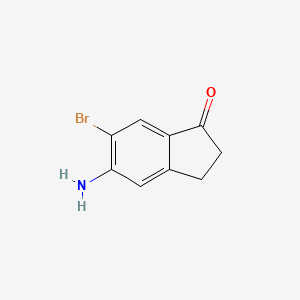
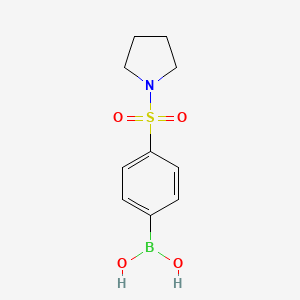

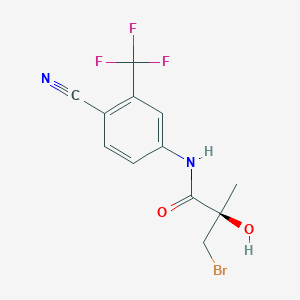
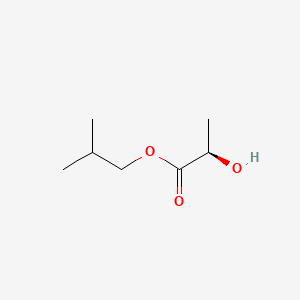
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
